
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound that contains pyridine and thiophene moieties . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its pyridine, thiophene, and sulfonamide groups. Unfortunately, without specific studies or crystallographic data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyridine, thiophene, and sulfonamide groups .Aplicaciones Científicas De Investigación
Antiproliferative Agents
Studies have synthesized novel derivatives bearing sulfonamide moieties, including structures related to the query compound, showing potential antiproliferative activity against cancer cell lines. For instance, Bashandy et al. (2014) synthesized pyridine, thiophene, thiazole, chromene, and benzochromene derivatives with a N,N-dimethylbenzenesulfonamide moiety, evaluating their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. Some compounds exhibited higher antiproliferative activity compared to the control drug, doxorubicin (Bashandy et al., 2014).
Antibacterial Agents
Efforts to create heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents have led to the synthesis of new compounds with significant antibacterial activities. Azab et al. (2013) synthesized derivatives that were tested for antibacterial activity, with several compounds showing high activities (Azab et al., 2013).
Metal Complexes and Supramolecular Structures
Research into metal complexes containing sulfonamide derivatives reveals their potential in forming structures with unique properties. Sousa et al. (2001) investigated metal complexes of a similar sulfonamide structure, noting differences in their properties based on the metal ion used (Sousa et al., 2001). Additionally, studies on supramolecular structures, such as those by Kosutić Hulita et al. (2005), explore the hydrogen-bonding arrangements of sulfonamide isomers, contributing to our understanding of their potential applications in materials science (Kosutić Hulita et al., 2005).
Antioxidant Activity
Investigations into the antioxidant properties of sulfonamide derivatives are also prevalent. Aziz et al. (2021) designed and synthesized novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to explore their antioxidant potential. One compound showed higher antioxidant activity than ascorbic acid, suggesting the promise of these derivatives in medicinal chemistry (Aziz et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-22(20,13-3-1-6-16-11-13)18-10-12-5-7-17-14(9-12)15-4-2-8-21-15/h1-9,11,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMLXRCQJUWHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

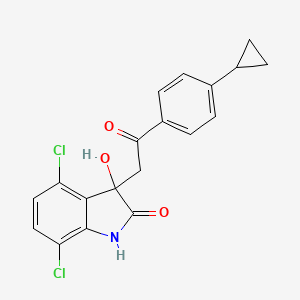
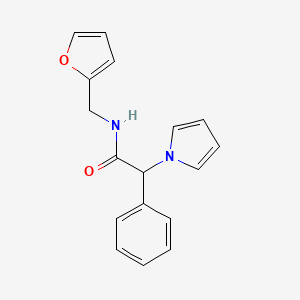
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)
![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2709025.png)
![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)
![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)
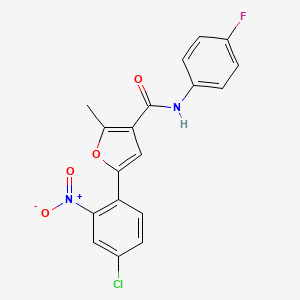
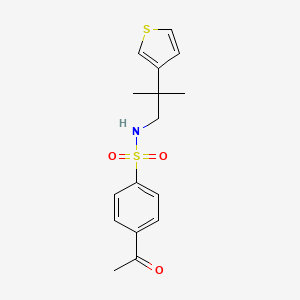
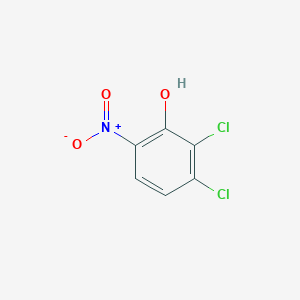
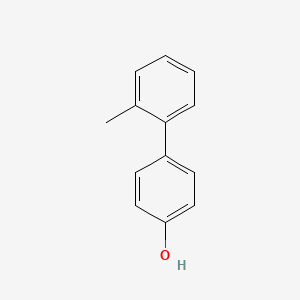
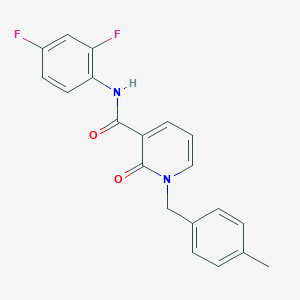
![N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2709041.png)
![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)
![Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2709043.png)